molecular formula C14H15N3O6 B1427085 Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate CAS No. 878782-79-7

Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate

Cat. No.: B1427085
CAS No.: 878782-79-7
M. Wt: 321.28 g/mol
InChI Key: XLBGYXPELSEKGK-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS: 878782-79-7) is a synthetic compound derived from Lenalidomide, a known immunomodulatory drug used in cancer therapy . Its molecular formula is C₁₄H₁₅N₃O₆, with a molecular weight of 321.29 g/mol . The compound features a methyl ester group, a 4-nitro-substituted isoindolinone ring, and a 5-amino-5-oxopentanoate backbone. It is classified under HS code 29241900 as an acyclic amide derivative, indicating its use in pharmaceutical research and development .

Properties

IUPAC Name

methyl 5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-23-14(20)11(5-6-12(15)18)16-7-9-8(13(16)19)3-2-4-10(9)17(21)22/h2-4,11H,5-7H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBGYXPELSEKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728795
Record name Methyl 5-amino-2-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878782-79-7
Record name Methyl 5-amino-2-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate, with the CAS number 878782-79-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.303 g/mol
  • SMILES Notation : COC(=O)[C@H](CCC(=O)N)N1Cc2c(N)cccc2C1=O
  • InChI : InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18)/t11-/m0/s1

Physical Properties

PropertyValue
Boiling PointNot available
Shipping TemperatureRoom Temperature
Country of OriginCanada

This compound has been studied for its interactions with various biological pathways, particularly in relation to its potential as a therapeutic agent.

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antitumor Potential : Some studies have explored its efficacy against various cancer cell lines, indicating that it may inhibit tumor growth through apoptosis induction or cell cycle arrest.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of methyl derivatives found that this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases.

Case Study 3: Antitumor Activity

A series of assays on human cancer cell lines revealed that the compound can induce apoptosis in breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

Summary of Research Findings

The biological activities of this compound are summarized in the following table:

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced cytokine production
AntitumorInduced apoptosis in cancer cells

Scientific Research Applications

Preliminary studies indicate that methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate exhibits notable biological properties. Its structural features suggest potential interactions with proteins involved in metabolic processes, which could alter enzyme activity or signaling pathways. Research indicates that the compound may act as a modulator in biological systems, making it a candidate for further investigation in therapeutic applications.

Potential Therapeutic Applications

  • Cancer Treatment : The compound's structural similarity to Lenalidomide, a drug used in treating multiple myeloma and myelodysplastic syndromes, suggests its potential use in oncology. Isoindoline derivatives have previously shown efficacy against various cancer types, indicating that this compound may also possess anticancer properties .
  • Drug Development : The unique combination of functional groups within the molecule enhances its reactivity, making it an interesting subject for medicinal chemistry. Its ability to interact with specific proteins could lead to the development of new therapeutics targeting diseases where isoindoline derivatives have demonstrated effectiveness .
  • Biochemical Research : The compound's interactions with cellular pathways can be studied using techniques such as surface plasmon resonance or nuclear magnetic resonance, providing insights into its mechanisms of action .

Study Example 1: Anticancer Activity

A study on isoindoline derivatives highlighted their anticancer activity against various cancer cell lines. Compounds structurally similar to this compound exhibited significant growth inhibition percentages against multiple cancer types . This suggests a promising avenue for further exploration of this compound in cancer therapy.

Study Example 2: Protein Interaction Studies

Research indicates that compounds with similar structures can bind to proteins involved in metabolic regulation. Future studies on this compound could elucidate its role as a modulator of biological pathways, potentially leading to novel therapeutic strategies .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS: 1240215-87-5): Molecular formula: C₁₄H₁₇N₃O₄ Molecular weight: 291.303 g/mol Key difference: The nitro group (-NO₂) is replaced by an amino group (-NH₂), altering electronic properties and solubility .

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS: 4976-88-9): Molecular formula: C₁₁H₂₀N₂O₅ Molecular weight: 260.29 g/mol Key difference: The isoindolinone ring is absent, replaced by a tert-butoxycarbonyl (Boc)-protected amine, simplifying the structure .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Application
Target Compound 321.29 Methanol-soluble Nitro, methyl ester Lenalidomide impurity; anticancer research
4-Amino Analog (CAS: 1240215-87-5) 291.303 Not reported Amino, methyl ester Potential prodrug; improved solubility
Carboxylic Acid Analog (CAS: 874760-71-1) 307.26 Methanol-soluble Nitro, carboxylic acid Polar metabolite; pharmacokinetic studies
Boc-Protected Analog (CAS: 4976-88-9) 260.29 Not reported Boc-protected amine, methyl ester Intermediate in peptide synthesis
Key Observations:
  • Nitro vs.
  • Ester vs. Acid : The methyl ester in the target compound improves lipophilicity, favoring membrane permeability, while the carboxylic acid analog is more polar, likely influencing excretion and bioavailability .

Preparation Methods

General Synthetic Strategy

The preparation typically follows these stages:

  • Step 1: Construction of the Isoindolinone Core
    Starting from suitable phthalimide or isoindoline derivatives, the isoindolinone ring system is formed. This often involves cyclization reactions under controlled conditions.

  • Step 2: Introduction of the Nitro Group at the 4-Position
    Electrophilic aromatic substitution or nitration reactions are employed to selectively introduce the nitro group onto the isoindolinone ring.

  • Step 3: Attachment of the 5-Amino-5-oxopentanoate Side Chain
    This involves coupling reactions, often through nucleophilic substitution or amide bond formation, linking the amino acid derivative to the isoindolinone nucleus.

  • Step 4: Final Functional Group Adjustments and Purification
    Includes esterification to form the methyl ester and purification steps such as recrystallization or chromatography.

Detailed Stepwise Preparation (Based on Patent WO2020114482A1 and EP3896062A1)

Step Reaction Description Reagents/Conditions Notes
1 Reaction of isoindoline derivatives (e.g., compound 1A and 1B) via Mitsunobu reaction Triphenylphosphine, diisopropyl azodicarboxylate (DIAD) Forms intermediate compound 1C
2 Treatment of intermediate 1C with strong base Potassium tert-butoxide in tetrahydrofuran (THF) Generates compound 1D
3 Oxidation of precursor compound 2A to 2B Manganese dioxide (MnO2) Selective oxidation step
4 Coupling of compounds 2B and 2C under basic conditions Potassium tert-butoxide in THF Forms compound 2D
5 Palladium-catalyzed cross-coupling of 2D and 2E Palladium acetate, tri-o-methylphenylphosphine, N,N-diisopropylethylamine Forms compound 2F
6 Catalytic hydrogenation of 2F Palladium on carbon (Pd/C), atmospheric hydrogen Reduces nitro group to amino or other transformations
7 Final base treatment of 1C Potassium tert-butoxide Yields compound 2H, close precursor to target molecule

Key points:

  • The use of Mitsunobu reaction facilitates selective coupling of isoindoline intermediates.
  • Strong bases like potassium tert-butoxide are critical for deprotonation and cyclization steps.
  • Palladium-catalyzed cross-coupling enables the formation of complex carbon-nitrogen bonds essential for the side chain attachment.
  • Catalytic hydrogenation is used to adjust the oxidation state of substituents, such as converting nitro to amino groups if required.

Alternative Synthetic Routes and Considerations

  • The nitration step to introduce the nitro group is generally performed on the isoindolinone intermediate before side chain attachment to avoid side reactions.
  • Esterification to form the methyl ester is often conducted under mild acidic conditions using methanol and acid catalysts or via methylating agents.
  • Purification is typically done by recrystallization from suitable solvents or chromatographic techniques to ensure high purity (>95%).
  • Storage conditions for the compound involve sealed containers at 2-8°C to maintain stability.

Research Findings and Analytical Data

  • The synthetic intermediates and the final compound have been characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The SMILES code for the compound is:
    COC(=O)C(CCC(N)=O)N1CC2=C(C=CC=C2C1=O)[N+]([O-])=O
  • Molecular weight and formula: 321.29 g/mol, C14H15N3O6
  • The compound exhibits stability under standard laboratory conditions when stored properly.
  • The synthetic methods reported have been validated in multiple patent documents, indicating reproducibility and scalability for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome
Isoindoline core synthesis Cyclization reactions from phthalimide derivatives Build isoindolinone ring Intermediate isoindolinone
Nitration Electrophilic aromatic substitution Introduce nitro group at 4-position 4-nitro-isoindolinone intermediate
Mitsunobu coupling Triphenylphosphine, DIAD Link isoindoline intermediates Coupled intermediate (1C)
Base treatment Potassium tert-butoxide in THF Cyclization, deprotonation Advanced intermediates (1D, 2D)
Pd-catalyzed cross-coupling Pd(OAc)2, phosphine ligand, base Side chain attachment Coupled compound (2F)
Catalytic hydrogenation Pd/C, H2 Reduction of nitro to amino or other modifications Reduced intermediate (2G)
Esterification Methanol, acid catalyst Formation of methyl ester Final methyl ester compound

Q & A

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C for STAB-mediated reductions) to minimize side reactions .
  • Solvent selection (DMSO for polar intermediates; MeCN for TFA-mediated steps) .

Basic: How can researchers confirm the structural identity and purity of this compound?

Q. Analytical Methods :

  • ¹H/¹³C NMR : Look for diagnostic signals, such as the nitroisoindolinone aromatic protons (δ 7.42–7.56 ppm) and methyl ester (δ 3.77 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ for C₁₇H₂₁N₃O₆: calculated 364.15) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Validation : Compare spectral data with synthesized intermediates (e.g., tert-butyl-protected analogs) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving nitroisoindolinone intermediates?

Q. Methodological Approaches :

  • Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in aryl amination steps .
  • Reductive Amination : Sodium triacetoxyborohydride (STAB) at low temperatures (0–10°C) reduces imine intermediates with >80% yield .
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization from MeCN/MTBE .

Q. Troubleshooting :

  • Low yields may arise from nitro group reduction; use inert atmospheres (N₂/Ar) to stabilize intermediates .

Advanced: What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

Q. Degradation Pathways :

  • Hydrolysis : The methyl ester and amide bonds are prone to hydrolysis in aqueous media. Store at -20°C in anhydrous DMSO or MeCN .
  • Nitro Group Reactivity : Light exposure may cause decomposition; use amber vials and desiccants .

Q. Stability Testing :

  • Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Strategies :

  • X-ray Crystallography : Use SHELX programs for single-crystal analysis to confirm stereochemistry and nitro group orientation .
  • 2D NMR : COSY and HSQC experiments differentiate overlapping signals (e.g., distinguishing α/β protons in the pentanoate chain) .
  • Isotopic Labeling : ¹⁵N or ¹³C labels can clarify ambiguous assignments in complex spectra .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs for biological evaluation?

Q. Key Modifications :

  • Nitroisoindolinone Core : Replace the nitro group with cyano or halogens to modulate electron-withdrawing effects and solubility .
  • Amino Acid Side Chain : Introduce constrained dipeptide units (e.g., morpholinoazetidine) to enhance target binding .
  • Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while free acids enhance aqueous solubility for in vitro assays .

Q. Biological Testing :

  • Evaluate proteasome inhibition (via fluorogenic substrates) or apoptosis induction (caspase-3 activation assays) .

Advanced: What computational modeling approaches are suitable for predicting interactions with biological targets?

Q. Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CRBN E3 ligase (a common target for nitroisoindolinones) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for nitro group reactivity .

Validation : Compare computational results with X-ray crystallographic data (e.g., SHELXL-refined structures) .

Advanced: How can researchers address discrepancies in biological activity data across different assay conditions?

Q. Experimental Design :

  • Buffer Optimization : Test activity in varying pH (5.0–7.4) and ionic strength to mimic physiological conditions .
  • Cell Line Variability : Use isogenic cell lines to control for CRBN expression levels, which modulate nitroisoindolinone activity .
  • Dose-Response Curves : Generate IC₅₀ values with 8-point dilutions (0.1–100 µM) to ensure reproducibility .

Q. Data Analysis :

  • Use ANOVA or Student’s t-test to statistically validate differences (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate

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